4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
Description
Evolution of Pyrazole Research in Medicinal Chemistry
Pyrazole derivatives have occupied a central role in medicinal chemistry since their discovery by Ludwig Knorr in 1883. The pyrazole nucleus, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, exhibits unique electronic properties due to its dual nitrogen environment: one "pyrrole-like" (N1) and one "pyridine-like" (N2). This structural duality enables pyrazole to participate in diverse chemical reactions and binding interactions with biological targets, making it a privileged scaffold in drug design.
Early research focused on pyrazole's tautomeric behavior and synthetic versatility, which allowed for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib. By the late 20th century, pyrazole derivatives had expanded into anticancer, antimicrobial, and antiviral therapies. For example, sildenafil (a pyrazolo[4,3-d]pyrimidine derivative) revolutionized erectile dysfunction treatment, while cefoselis and ceftolozane emerged as pyrazole-containing antibiotics. The scaffold’s adaptability is further evidenced by its incorporation into kinase inhibitors like pirtobrutinib and asciminib, which target cancer pathways.
Emergence of Trifluoromethyl-Substituted Pyrazoles
The introduction of trifluoromethyl (-CF₃) groups into pyrazole derivatives marked a paradigm shift in optimizing drug-like properties. The -CF₃ group enhances metabolic stability, lipophilicity, and target-binding affinity through electron-withdrawing effects and hydrophobic interactions. For instance, pralsetinib and selpercatinib, approved in 2020, leverage -CF₃ substitutions to achieve selective RET kinase inhibition in cancers.
Recent synthetic advances, such as the one-pot cyclization of trifluoromethylhydrazine with diketones or carbonylnitriles, have streamlined access to -CF₃ pyrazoles. These methods address historical challenges in stabilizing reactive intermediates, enabling the production of derivatives like 44 and 45 , which exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Research Significance of Brominated Pyrazole Derivatives
Bromine substitution at the pyrazole C4 position introduces steric bulk and modulates electronic properties, often enhancing bioactivity. Brominated pyrazoles serve as key intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex architectures. For example, 3-bromo-1H-pyrazole (CAS 14521-80-3) is a precursor for synthesizing fused heterocycles with antimicrobial and anticancer potential.
The bromine atom’s polarizable nature also facilitates halogen bonding with biological targets, as seen in pyrazole-derived kinase inhibitors. Recent studies highlight bromopyrazoles’ role in disrupting bacterial biofilms, with MIC values as low as 1 μg/ml against Gram-positive pathogens.
Position of 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole in Contemporary Research
This compound (CAS 2060061-92-7) integrates three pharmacophoric elements: a bromine atom, a nitro group, and a trifluoromethyl group. Its structure aligns with modern strategies to combat antimicrobial resistance, as evidenced by its analogs’ activity against MRSA and Acinetobacter baumannii.
Table 1: Key Substituents and Their Roles in this compound
| Substituent | Position | Role in Bioactivity |
|---|---|---|
| Bromine (-Br) | C4 | Enhances halogen bonding; facilitates cross-coupling reactions |
| Nitrophenyl (-C₆H₄NO₂) | N1 | Introduces electron-withdrawing effects; improves membrane permeability |
| Trifluoromethyl (-CF₃) | C3 | Boosts metabolic stability and lipophilicity; strengthens target binding |
Synthetic routes to this compound often begin with 4-acetylbenzoic acid, which undergoes hydrazone formation with 4-(trifluoromethyl)phenyl hydrazine, followed by cyclization using Vilsmeier reagent. The nitro group’s electron-deficient nature further directs electrophilic substitution reactions, enabling functionalization at the para position.
Properties
IUPAC Name |
4-bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-8-5-16(15-9(8)10(12,13)14)6-1-3-7(4-2-6)17(18)19/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYHXNJGUUQVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(F)(F)F)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogenation over palladium.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of 4-Amino-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A study focusing on the synthesis of 4-bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole demonstrated its effectiveness against various bacterial strains. The presence of the nitrophenyl group is believed to enhance the compound's interaction with microbial targets, leading to increased antibacterial activity.
Case Study : In a comparative study, the compound was tested against standard antibiotics, showing synergistic effects when combined with certain beta-lactams, suggesting potential for development as an adjuvant in antibiotic therapy .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. The trifluoromethyl group may contribute to the lipophilicity of the molecule, enhancing its bioavailability.
Case Study : A recent pharmacological evaluation revealed that this compound significantly reduced inflammation in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
4. Pesticide Development
The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Research indicates that pyrazole derivatives can act as inhibitors of key enzymes involved in insect metabolism.
Case Study : Field trials have demonstrated that formulations containing this compound effectively reduce pest populations while minimizing harm to beneficial insects, suggesting a promising avenue for eco-friendly pest control strategies .
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy as a drug candidate .
Comparison with Similar Compounds
Structural and Substituent Effects
The target compound’s unique combination of substituents distinguishes it from related pyrazole derivatives. Key comparisons include:
Halogen Substituents
- 4-Bromo-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole :
Aryl Group Variations
- 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2m) :
Trifluoromethyl Analogues
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole :
Spectroscopic Properties
Trends :
- Nitro groups cause significant downfield shifts in ¹H NMR due to electron withdrawal.
- CF₃ groups reduce basicity of the pyrazole ring, influencing IR stretching frequencies.
Biological Activity
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
- Molecular Formula: C11H8BrF3N3O2
- Molecular Weight: 296.12 g/mol
- CAS Number: 1046831-97-3
Biological Activities
The compound exhibits a range of biological activities, primarily attributed to its structural features. Key activities include:
-
Anti-inflammatory Activity
- A study demonstrated that derivatives of pyrazole, including those with para-nitrophenyl moieties, showed significant anti-inflammatory effects. The compound displayed an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac sodium .
- In vitro assays indicated that the compound inhibited cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The IC50 values for COX-2 inhibition were notably low, indicating high potency .
-
Anticancer Potential
- Pyrazole derivatives have been investigated for their anticancer properties. Research shows that compounds similar to this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways .
- Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their therapeutic potential .
- Antimicrobial Activity
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of COX enzymes, reducing the production of pro-inflammatory mediators.
- Apoptosis Induction: By activating specific apoptotic pathways, it can lead to programmed cell death in cancer cells.
- Antibacterial Mechanism: It disrupts bacterial cell wall synthesis and function, leading to cell lysis.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole?
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, a triazenylpyrazole precursor can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with aryl acetylenes under mild conditions (50°C, THF/water, 16 hours), yielding triazole-pyrazole hybrids with moderate yields (~61%) . Bromination of pyrazole intermediates using reagents like NBS (N-bromosuccinimide) or direct substitution at the 4-position is critical for introducing the bromo group. Purification often involves column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How can researchers confirm the molecular structure and purity of this compound?
Structural validation relies on 1H/13C NMR , X-ray crystallography , and HRMS . For instance, X-ray studies of related brominated pyrazoles (e.g., 5-bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine) confirm planarity and bond angles critical for electronic properties . Purity is assessed via HPLC (>95%) and TLC (Rf = 0.4 in ethyl acetate/hexane) .
Q. What role do the nitro and trifluoromethyl groups play in this compound's reactivity?
The 4-nitrophenyl group enhances electron-withdrawing effects, stabilizing intermediates during electrophilic substitution. The trifluoromethyl group increases lipophilicity and influences regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies suggest these groups reduce HOMO-LUMO gaps, facilitating charge transfer in photophysical applications .
Advanced Research Questions
Q. How can researchers address low yields in Sonogashira coupling reactions involving the bromo substituent?
Optimize catalyst systems (e.g., PdCl2(PPh3)2/CuI) and reaction solvents (DMF or THF). For example, 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole achieved 64% yield in Sonogashira couplings using ethyl acetate/hexane purification . Pre-activation of the bromo group via lithiation or Grignard formation may improve reactivity with terminal alkynes .
Q. What strategies mitigate solubility challenges in polar solvents during biological assays?
The compound’s low solubility in aqueous buffers (due to bromo and nitro groups) can be addressed via co-solvents (DMSO ≤ 5%) or derivatization. For instance, sulfonamide analogs of trifluoromethylpyrazoles show improved solubility while retaining COX-2 inhibitory activity . Micellar catalysis using surfactants (e.g., CTAB) is another option for homogeneous reaction conditions .
Q. How do electronic effects of substituents influence regioselectivity in heterocyclic functionalization?
Computational modeling (DFT) reveals that the 4-nitrophenyl group directs electrophiles to the pyrazole C-5 position, while the trifluoromethyl group stabilizes transition states at C-3. Experimental data from azide-alkyne cycloadditions show >90% regioselectivity for 1,4-disubstituted triazoles under Cu(I) catalysis .
Q. What analytical methods resolve contradictions in reported biological activity data for analogs?
Discrepancies in antimicrobial or enzyme inhibition data often arise from assay conditions (e.g., bacterial strain variability). Standardize protocols using MIC (Minimum Inhibitory Concentration) assays against reference strains (e.g., S. aureus ATCC 25923) and validate via dose-response curves. Cross-check with structural analogs (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) to isolate substituent-specific effects .
Methodological Guidance
Q. What purification techniques are optimal for brominated pyrazole intermediates?
- Column chromatography : Use silica gel with ethyl acetate/hexane (1:8) for brominated intermediates (Rf ~0.4) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Q. How should researchers handle air/moisture-sensitive intermediates in synthesis?
Conduct reactions under inert atmosphere (N2/Ar) using Schlenk lines. For example, Boc-protection of pyrazole amines (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate) requires anhydrous DMF and molecular sieves to prevent hydrolysis .
Q. What computational tools predict the compound's pharmacokinetic properties?
Use SwissADME or ADMETLab 2.0 to estimate logP (~3.5), aqueous solubility (LogS ~-4.2), and CYP450 interactions. The trifluoromethyl group reduces metabolic clearance, while the nitro group may increase toxicity risks (e.g., hepatotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
